molecular formula C27H19Cl3F3N2O3PS B3042850 Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate CAS No. 680214-52-2

Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate

Cat. No.: B3042850
CAS No.: 680214-52-2
M. Wt: 645.8 g/mol
InChI Key: XPLWGTFXLWAOFM-UHFFFAOYSA-N
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Description

Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate is a synthetic organophosphorus compound characterized by a phosphonate core esterified with two phenyl groups. Its structure integrates a carbothioamide moiety linked to a 2-chloro-5-(trifluoromethyl)anilino group and a 2,4-dichlorophenylmethyl substituent. The compound’s structural complexity and halogen-rich design align with trends observed in bioactive phosphonates and carbothioamide derivatives, which are known for their roles in targeting viral enzymes or bacterial systems .

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)-diphenoxyphosphorylmethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19Cl3F3N2O3PS/c28-18-12-13-21(23(30)16-18)25(35-26(40)34-24-15-17(27(31,32)33)11-14-22(24)29)39(36,37-19-7-3-1-4-8-19)38-20-9-5-2-6-10-20/h1-16,25H,(H2,34,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLWGTFXLWAOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C(C2=C(C=C(C=C2)Cl)Cl)NC(=S)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19Cl3F3N2O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Phosphonate Derivatives

Diethyl [(5-Chloro-2-hydroxyanilino)(4-chlorophenyl)methyl]phosphonate

  • Structural Similarities: Shares a phosphonate backbone and halogenated aromatic substituents (4-chlorophenyl and 5-chloro-2-hydroxyanilino groups).
  • Key Differences : Uses diethyl ester groups instead of diphenyl esters. The absence of a trifluoromethyl group and carbothioamide moiety distinguishes its reactivity.
  • Bioactivity: Exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to hydrogen-bonding interactions (O–H⋯O and N–H⋯O) and structural mimicry of α-amino acids .

Diphenyl Ethers and Sulfides

  • Structural Analogues : Alkylated diphenyl ethers and sulfides (e.g., polyoxyethylene diphenyl ethers) share aromaticity and ester/sulfide linkages.
  • Functional Contrast : These compounds are primarily surfactants or polymer precursors, lacking the carbothioamide or phosphonate functionalities critical for enzyme inhibition .
Carbothioamide Derivatives

Pyrazole-4-Carbothioamide Derivatives (A1–A18)

  • Structural Overlap : Carbothioamide group and halogenated aromatic rings (e.g., 4-chlorophenylacetyl in A5).
  • Bioactivity Insights: A5 (4-Chlorophenylacetyl-substituted): IC₅₀ = 4 µM against HIV-1 RNase H, highlighting the importance of halogen placement (4-Cl optimal). A6 (Carboxamide vs. A7 (Double Halogenation): Complete loss of activity, indicating steric hindrance from additional halogens .

N-[(2′,3′,4′-O-Triacetyl-α-L-Rhamnosyloxy) Benzyl] Hydrazine Carbothioamide (MC-H)

  • Functional Comparison : A glycosylated carbothioamide with antiviral properties. Unlike the target compound, MC-H’s bioactivity derives from sugar moieties enhancing cellular uptake, whereas halogenated phosphonates rely on hydrophobic interactions .
Table 1: Comparative Analysis of Key Compounds
Compound Name / Class Core Structure Key Substituents Bioactivity (IC₅₀ or MIC) Mechanism Insights
Target Phosphonate Phosphonate + carbothioamide 2-Cl-5-CF₃-anilino, 2,4-diCl-phenyl Not reported Hypothesized enzyme inhibition
Diethyl [(5-Cl-2-OH-anilino)(4-Cl-Ph)Me]PO₃ Phosphonate 5-Cl-2-OH-anilino, 4-Cl-Ph Antibacterial α-amino acid mimicry, H-bonding
Pyrazole-4-Carbothioamide A5 Pyrazole + carbothioamide 4-Cl-Ph acetyl 4 µM (RNase H) Halogen-dependent steric optimization
MC-H Carbothioamide + glycoside Triacetyl-rhamnosyloxy benzyl Antiviral Glycosylation-enhanced uptake
Substituent Effects on Activity
  • Halogenation: 2,4-Dichlorophenyl vs. 4-Chlorophenyl: The target compound’s 2,4-diCl group may enhance lipophilicity and target binding compared to mono-halogenated analogues (e.g., A5). However, over-halogenation (as in A7) disrupts activity . Trifluoromethyl Group: The 5-CF₃ substituent in the target compound could improve metabolic stability and electron-withdrawing effects, analogous to fluorinated pharmaceuticals.
  • Phosphonate Ester Groups: Diphenyl vs.

Biological Activity

Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate is a complex phosphonate compound with potential biological activity. This article reviews its biological properties, focusing on its mechanism of action, inhibitory effects on serine proteases, and application in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C27H19Cl3F3N2O3PS
  • Molecular Weight : 645.84 g/mol
  • CAS Number : [not provided]

The compound features a diphenyl phosphonate moiety, which is known for its reactivity with serine residues in active sites of enzymes.

Diphenyl phosphonates interact with serine proteases by forming a covalent bond with the serine hydroxyl group at the active site. This interaction leads to the formation of a phosphonate ester, effectively inhibiting enzyme activity. The stereochemistry of the phosphonate plays a crucial role in its reactivity; specifically, the (R)-enantiomer demonstrates significantly higher potency compared to the (S)-enantiomer against serine proteases like chymotrypsin .

Biological Activity and Inhibition Studies

  • Inhibition of Serine Proteases :
    • Studies have shown that diphenyl phosphonates can serve as mechanism-based inhibitors for various serine proteases, including trypsin-like proteases and granzyme A. For instance, specific derivatives have been synthesized and evaluated for their inhibitory potency against these enzymes .
    • Among synthesized compounds, Z-(4-AmPhe)P(OPh)₂ was identified as a potent inhibitor for granzyme A, while Z-LysP(OPh)₂ showed effectiveness against granzyme K and tryptase .
  • Stereochemical Effects :
    • The configuration of the phosphorus atom significantly influences the biological activity. The (R)-enantiomer has been demonstrated to effectively inactivate chymotrypsin and can be reactivated more readily than its (S)-counterpart .

Case Studies

  • Study on Chymotrypsin :
    A study evaluated the selective modification of chymotrypsin by epimeric dipeptidyl derivatives containing diphenyl phosphonate moieties. The (R)-epimer exhibited superior inactivation capabilities compared to the (S)-epimer, highlighting the importance of stereochemistry in therapeutic applications .
  • Granzyme Inhibition :
    A series of amino acid and peptidyl diphenyl phosphonate esters were synthesized to identify selective inhibitors for various granzyme proteases. The results indicated that certain derivatives were more effective than others, paving the way for potential therapeutic agents in cancer treatment where granzyme activity is implicated .

Summary Table of Biological Activity

CompoundTarget EnzymeInhibition TypePotency
Z-(4-AmPhe)P(OPh)₂Granzyme ACompetitiveHigh
Z-LysP(OPh)₂Granzyme KCompetitiveModerate
(R)-epimerChymotrypsinMechanism-basedVery High

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate
Reactant of Route 2
Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate

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